molecular formula C19H21N5O2S B2634312 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1421463-44-6

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2634312
CAS No.: 1421463-44-6
M. Wt: 383.47
InChI Key: XVDFRTDTZQWGFR-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a thiazole ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate ketones or aldehydes under acidic or basic conditions.

    Attachment of the Cyclopropyl and Phenyl Groups: These groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

    Synthesis of the Thiazole Ring: The thiazole ring is usually formed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Triazole and Thiazole Rings: This step involves the formation of an amide bond between the triazole and thiazole intermediates, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the triazole and thiazole rings, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, such as cancer or infectious diseases, by modulating specific biological pathways.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
  • N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide stands out due to its specific combination of functional groups and ring structures. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of 406.4 g/mol. The compound features a triazole ring and a thiazole moiety which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₇N₅O₂
Molecular Weight335.4 g/mol
CAS Number1396766-36-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Cyclopropyl and Phenyl Groups : These groups can be introduced using organometallic reagents.
  • Formation of the Thiazole Moiety : This involves specific reactions under controlled conditions to ensure the integrity of the thiazole structure.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings often exhibit significant antimicrobial properties. A review on 1,2,4-triazoles highlighted their effectiveness against various pathogens:

  • Antibacterial Activity : Compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-dimethylthiazole have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Studies have demonstrated that certain derivatives of triazoles exhibit antifungal properties against pathogens like Candida albicans and Aspergillus niger. The mechanism often involves inhibition of fungal cell wall synthesis or interference with nucleic acid synthesis .

Anticancer Potential

The triazole moiety is also associated with anticancer activity. Compounds in this class have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The interaction with specific molecular targets involved in cell proliferation is a key area of research .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antibacterial Activity : A series of 1,2,4-triazoles were tested against drug-resistant bacteria. Some compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like vancomycin .
  • Antifungal Screening : Novel triazole derivatives were synthesized and tested for antifungal activity against Pythium ultimum, showing promising results .
  • Anticancer Research : Investigations into the anticancer properties of triazoles revealed that modifications to the phenyl groups significantly influenced their efficacy against cancer cells .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-16(27-13(2)21-12)18(25)20-10-11-23-19(26)24(15-6-4-3-5-7-15)17(22-23)14-8-9-14/h3-7,14H,8-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDFRTDTZQWGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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